molecular formula C17H10ClN3O2 B11476482 6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide

6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11476482
M. Wt: 323.7 g/mol
InChI Key: HTNDDEWWVLLZBK-UHFFFAOYSA-N
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Description

6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-cyanophenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-cyanophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(4-cyanophenyl)pyridine-3-sulfonamide

Uniqueness

6-chloro-N-(4-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to its specific quinoline core structure and the presence of both hydroxy and carboxamide functional groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

6-chloro-N-(4-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H10ClN3O2/c18-11-3-6-15-13(7-11)16(22)14(9-20-15)17(23)21-12-4-1-10(8-19)2-5-12/h1-7,9H,(H,20,22)(H,21,23)

InChI Key

HTNDDEWWVLLZBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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